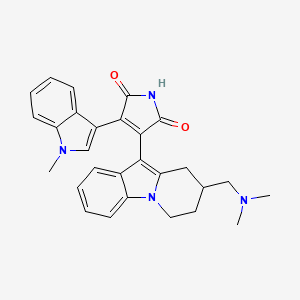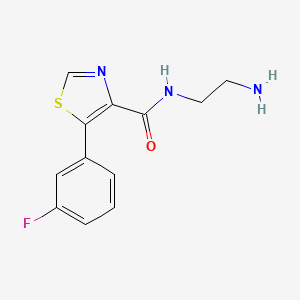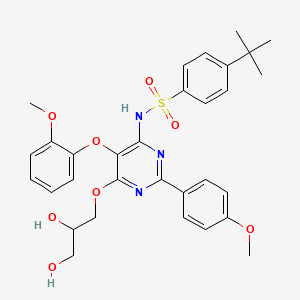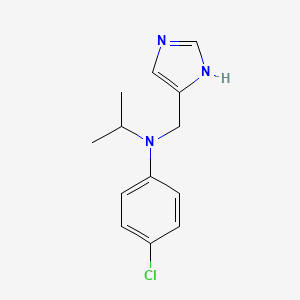
Sanggenon C
Descripción general
Descripción
Sanggenone C is a natural product found in Morus mongolica and Morus alba . It is a flavonoid with diverse biological activities .
Molecular Structure Analysis
The molecular formula of Sanggenone C is C40H36O12 . The IUPAC name is 2-[6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-1benzofuro[3,2-b]chromen-11-one .Chemical Reactions Analysis
Sanggenone C has been found to inhibit certain reactions. For instance, it inhibits the reaction where oxygen deficiency results in decreased expression of BCL2 protein . It also inhibits the reaction where oxygen deficiency results in increased cleavage of CASP3 protein .Physical And Chemical Properties Analysis
Sanggenone C has a molecular weight of 708.7 g/mol . It has a hydrogen bond donor count of 8 and a hydrogen bond acceptor count of 12 . Its topological polar surface area is 214 Ų .Aplicaciones Científicas De Investigación
Actividad antioxidante
Sanggenon C exhibe propiedades antioxidantes significativas. Se ha demostrado que protege las células madre mesenquimales contra el estrés oxidativo mediante múltiples vías, como la transferencia de electrones y las reacciones de unión al hierro (Fe^2+) . Estas capacidades antioxidantes son cruciales para reducir el daño oxidativo en las células, que es una vía común para diversas enfermedades crónicas.
Neuroprotección
Los estudios han demostrado que this compound puede mejorar la lesión por isquemia-reperfusión cerebral al inhibir la inflamación y el estrés oxidativo a través de la regulación de la señalización RhoA-ROCK . Este efecto neuroprotector sugiere que this compound podría ser un agente terapéutico potencial para el accidente cerebrovascular y otras afecciones neurodegenerativas.
Protección cardiovascular
Se ha encontrado que this compound protege contra la lesión por hipoxia de los cardiomiocitos al aumentar la autofagia . Reduce los niveles de expresión de citocinas proinflamatorias y la generación de especies reactivas del oxígeno, mejorando el nivel de activación de la proteína quinasa activada por AMP (AMPK) y suprimiendo la fosforilación del objetivo mecanicista de la rapamicina (mTOR).
Actividad antidiabética
En el contexto del tratamiento de la diabetes, this compound ha mostrado promesa en la reducción de la resistencia a la insulina en las células HepG2. Mejora la captación de glucosa y reduce la acumulación de lípidos, lo que sugiere una estrategia potencial para superar la resistencia a la insulina a través de la activación de la vía AMPK .
Actividad antimicrobiana
This compound posee propiedades antimicrobianas, que incluyen actividades contra bacterias y virus. Esto lo convierte en un compuesto valioso para la investigación en el desarrollo de nuevos agentes antimicrobianos .
Inhibición enzimática
Se ha informado que el compuesto inhibe varias enzimas, incluida la óxido nítrico sintasa inducible (iNOS) y la calcineurina / NFAT2, que participan en las vías de respuesta inflamatoria y al estrés. Al inhibir estas enzimas, this compound puede ejercer efectos antiinflamatorios y potencialmente proteger contra afecciones como la hipertrofia cardíaca y la fibrosis .
Mecanismo De Acción
Sanggenon C, also known as Sanggenone C, is a natural flavonoid extracted from Cortex Mori (Sang Bai Pi). It has been reported to possess anti-inflammatory and antioxidant properties .
Target of Action
this compound primarily targets the RhoA-ROCK signaling pathway , the calcineurin/NFAT2 pathway , and the ERK signaling pathway . These pathways play crucial roles in inflammation, oxidative stress, and apoptosis.
Mode of Action
this compound interacts with its targets by inhibiting their activity. It downregulates the expression of RhoA/ROCK signaling-related proteins , suppresses the calcineurin/NFAT2 pathway , and blocks the ERK signaling pathway . These interactions result in a reduction of inflammation, oxidative stress, and cell apoptosis.
Biochemical Pathways
The RhoA-ROCK, calcineurin/NFAT2, and ERK signaling pathways are the primary biochemical pathways affected by this compound. By inhibiting these pathways, this compound reduces inflammation and oxidative stress, and induces apoptosis .
Pharmacokinetics
It is known that this compound is administered intragastrically in animal models
Result of Action
this compound’s action results in significant amelioration of neurologic impairment, brain edema, and cerebral infarction post middle cerebral artery occlusion-reperfusion in rats . It also inhibits the formation and function of osteoclasts . Furthermore, it has been found to inhibit TNF-alpha and IL-1beta induced adhesion of polymorphonuclear leukocyte to human synovial cells .
Action Environment
The action of this compound can be influenced by environmental factors such as hypoxia . In hypoxic conditions, this compound has been reported to possess anti-inflammatory and antioxidant properties . .
Safety and Hazards
When handling Sanggenone C, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
Sanggenone C has shown promise in various areas of research. For instance, it has been found to suppress the growth of tumor xenografts in nude mice without obvious side effects to the vital organs of animals . This suggests that Sanggenone C could be a novel therapeutic strategy for gastric cancer treatment .
Propiedades
IUPAC Name |
2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H36O12/c1-18(2)10-11-39-27-9-6-22(43)16-31(27)52-40(39,50)38(49)35-32(51-39)17-30(46)34(37(35)48)26-13-19(3)12-25(23-7-4-20(41)14-28(23)44)33(26)36(47)24-8-5-21(42)15-29(24)45/h4-10,13-17,25-26,33,41-46,48,50H,11-12H2,1-3H3/t25-,26+,33-,39?,40?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETHJOZXBVWLLM-QAHMVTMMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)O)CC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]([C@@H]([C@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)O)CC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H36O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20230468 | |
| Record name | Sanggenone C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20230468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
708.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80651-76-9 | |
| Record name | Sanggenone C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080651769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sanggenone C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20230468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-(Tert-butylamino)-1-hydroxyethyl]-7-ethyl-1-benzofuran-4-ol](/img/structure/B1680680.png)


![4-[3-(2,6-Dimethylpyridin-4-yl)phenyl]-7-methyl-8-(trifluoromethyl)-1,3-dihydro-1,5-benzodiazepin-2-one](/img/structure/B1680687.png)


![3-[5-[(dipropylamino)methyl]-1,2,4-oxadiazol-3-yl]-8-fluoro-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B1680691.png)
![9-Imidazol-1-yl-8-nitro-2,3,5,6-tetrahydro-[1,2,4]triazolo[1,5-c]quinazoline-2,5-dione](/img/structure/B1680692.png)
![3-bromo-10-(difluoromethyl)-9H-benzo[f]imidazo[1,5-a][1,2,4]triazolo[1,5-d][1,4]diazepine](/img/structure/B1680693.png)

![4-{3-[6-(3-5-Benzo[1,3]dioxolyl-5-thiophen-3-ylphenoxy)hexyl]-2-(2-carboxyethyl)phenoxy}butyric Acid](/img/structure/B1680695.png)
![1-Methyl-1-azoniabicyclo[2.2.2]octan-3-ol](/img/structure/B1680697.png)